Hexanoic acid, also known as caproic acid, is a saturated medium-chain fatty acid with the chemical formula or . It appears as a colorless to light yellow oily liquid with a characteristic unpleasant odor reminiscent of rancid butter. Hexanoic acid is slightly soluble in water and more soluble in organic solvents, making it a versatile compound in various chemical applications. It is naturally found in animal fats and oils, particularly in cow's milk and some vegetable oils .
Hexanoic acid exhibits typical behavior of carboxylic acids, donating hydrogen ions when reacting with bases. Key reactions include:
Hexanoic acid also reacts with cyanides, releasing gaseous hydrogen cyanide, and can corrode metals when in contact with moisture .
Hexanoic acid has been studied for its biological activities. It exhibits antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it plays a role in the metabolism of fatty acids and may influence lipid metabolism in mammals. Its presence in food products can affect flavor profiles, contributing to the sensory characteristics of dairy products .
Hexanoic acid can be synthesized through several methods:
Hexanoic acid has a wide range of applications:
Research indicates that hexanoic acid interacts with various biological systems. It has been shown to affect cell membrane integrity and may influence gene expression related to lipid metabolism. Additionally, studies have examined its role in modulating gut microbiota composition, suggesting potential benefits for digestive health .
Hexanoic acid is part of a broader class of fatty acids. Here are some similar compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
Butanoic Acid | Shorter chain length; found in rancid butter | |
Octanoic Acid | Longer chain; used in flavoring and fragrances | |
Nonanoic Acid | Higher boiling point; used in surfactants | |
Decanoic Acid | Commonly found in coconut oil; used in food industry |
Hexanoic acid is unique due to its medium-chain structure, which imparts distinct properties compared to shorter or longer chain fatty acids. Its specific odor profile and biological activities make it particularly valuable in food and fragrance applications while also being significant in metabolic pathways within living organisms .
Hexanoic acid represents a saturated medium-chain fatty acid with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.1583 grams per mole [2]. The compound is systematically named as hexanoic acid according to International Union of Pure and Applied Chemistry nomenclature, though it is commonly referred to by several alternative names including caproic acid, n-caproic acid, butylacetic acid, and pentylformic acid [2] [5].
The molecular structure of hexanoic acid consists of a straight-chain saturated fatty acid with a six-carbon backbone terminated by a carboxylic acid functional group [1]. The chemical structure can be represented by the simplified molecular input line entry system notation as CCCCCC(=O)O, indicating the linear arrangement of six carbon atoms with the terminal carboxyl group [3]. The International Chemical Identifier key for hexanoic acid is FUZZWVXGSFPDMH-UHFFFAOYSA-N, providing a unique molecular identifier [2] [5].
The bonding configuration within hexanoic acid follows typical organic acid patterns, with the carboxyl carbon exhibiting sp² hybridization and forming a trigonal planar geometry around the carbonyl carbon [55]. The carbon-oxygen double bond length in the carboxyl group measures approximately 1.20 Angstroms, while the carbon-oxygen single bond to the hydroxyl group extends to 1.34 Angstroms [55]. The alkyl chain carbons maintain sp³ hybridization with tetrahedral geometry, establishing characteristic carbon-carbon bond angles of approximately 109.5 degrees [45] [46].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₂O₂ | [2] |
Molecular Weight (g/mol) | 116.1583 | [2] |
Chemical Abstract Service Registry Number | 142-62-1 | [2] |
International Union of Pure and Applied Chemistry Standard InChI | InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | [2] |
Simplified Molecular Input Line Entry System | CCCCCC(=O)O | [3] |
The crystallographic analysis of hexanoic acid reveals distinctive structural features characteristic of medium-chain carboxylic acids [11]. Crystal structure determinations have established that hexanoic acid forms hydrogen-bonded dimers through carboxyl group interactions, with the extent of lateral offset diminishing as the alkyl chains exert increasing driving force towards parallel alignment [11]. The compound exhibits melting point alternation patterns typical of n-alkyl carboxylic acids, transitioning between different crystal modifications as chain length varies [11].
Spectroscopic characterization of hexanoic acid provides comprehensive molecular identification profiles [16] [18]. Infrared spectroscopy reveals characteristic absorption bands including the carboxylic acid hydroxyl stretch at approximately 3180-3200 wavenumbers, the carbonyl stretch around 1700 wavenumbers, and various carbon-hydrogen stretching and bending modes throughout the fingerprint region [16] [19] [22]. The gas-phase infrared spectrum displays well-resolved vibrational features that enable precise molecular identification [16].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation with specific chemical shift assignments [18] [20]. Proton nuclear magnetic resonance analysis conducted at 500 megahertz in deuterium oxide solution reveals distinct chemical environments for each carbon position [18]. The carboxyl carbon resonates at 187.12 parts per million in carbon-13 nuclear magnetic resonance, while the alpha carbon appears at 40.333 parts per million and the terminal methyl carbon at 16.002 parts per million [18].
Mass spectrometry analysis demonstrates characteristic fragmentation patterns with electron ionization producing a molecular ion peak and typical carboxylic acid fragment ions [17]. The spectroscopic data collectively confirm the molecular structure and provide analytical standards for compound identification [17] [18].
Spectroscopic Technique | Key Features | Reference |
---|---|---|
Infrared Spectroscopy | OH stretch (3180-3200 cm⁻¹), C=O stretch (~1700 cm⁻¹) | [16] [19] |
¹H Nuclear Magnetic Resonance | Multiple resolved environments (0.861-2.158 ppm) | [18] [20] |
¹³C Nuclear Magnetic Resonance | Carboxyl carbon (187.12 ppm), aliphatic carbons (16-40 ppm) | [18] |
Mass Spectrometry | Molecular ion peak and characteristic fragments | [17] |
The thermodynamic properties of hexanoic acid reflect its behavior as a medium-chain carboxylic acid with significant intermolecular hydrogen bonding [24] [25]. The standard enthalpy of formation for liquid hexanoic acid ranges from -581.8 ± 1.1 to -585.68 ± 0.54 kilojoules per mole, while the gas-phase value is -512 ± 4 kilojoules per mole [24] [33]. These values indicate substantial stabilization in the liquid phase due to hydrogen bonding interactions [24].
Phase transition properties demonstrate the compound's thermal behavior characteristics [24] [47]. The melting point occurs at -3.4 to -4 degrees Celsius, while the boiling point ranges from 202 to 205 degrees Celsius at standard atmospheric pressure [27] [30] [47]. The enthalpy of vaporization spans 69.20 ± 0.90 to 73.20 ± 2.00 kilojoules per mole, reflecting moderate intermolecular forces [25] [47]. The calculated enthalpy of fusion is approximately 16.98 kilojoules per mole [25].
Critical properties establish the compound's behavior near the gas-liquid critical point [25] [48]. The critical temperature is estimated between 615-641 Kelvin, with critical pressure ranging from 3154 to 3377 kilopascals [25] [48]. The heat capacity of liquid hexanoic acid at 298 Kelvin is 225.1 joules per mole per Kelvin [24].
Vapor pressure behavior follows Antoine equation parameters, with vapor pressure reaching 0.18 millimeters of mercury at 20 degrees Celsius [36] [5]. The temperature dependence of vapor pressure enables accurate prediction of phase behavior across relevant temperature ranges [5].
Thermodynamic Property | Value | Reference |
---|---|---|
Standard Enthalpy of Formation (liquid, kJ/mol) | -581.8 ± 1.1 to -585.68 ± 0.54 | [24] |
Standard Enthalpy of Formation (gas, kJ/mol) | -512 ± 4 | [24] [33] |
Melting Point (°C) | -3.4 to -4 | [27] [30] |
Boiling Point (°C) | 202-205 | [27] [30] [47] |
Enthalpy of Vaporization (kJ/mol) | 69.20 ± 0.90 to 73.20 ± 2.00 | [25] [47] |
Heat Capacity (liquid, J/mol·K at 298K) | 225.1 | [24] |
Critical Temperature (K) | 615-641 | [25] [48] |
Critical Pressure (kPa) | 3154-3377 | [25] [48] |
The solubility characteristics of hexanoic acid demonstrate its amphiphilic nature, with limited water solubility and good organic solvent miscibility [37] [40]. Water solubility at 20 degrees Celsius is approximately 1.1 grams per 100 milliliters, indicating slight aqueous solubility [37] [40]. This limited water solubility results from the hydrophobic alkyl chain counteracting the hydrophilic carboxyl group [37].
The compound exhibits excellent solubility in organic solvents including alcohols and ethers, reflecting favorable interactions with organic phases [37]. The logarithm of the octanol-water partition coefficient ranges from 1.88 to 1.92, indicating moderate lipophilicity [37] [41] [42]. This partition coefficient value suggests preferential distribution toward organic phases while maintaining some aqueous phase presence [41].
Acid-base properties significantly influence solubility behavior [37]. The acid dissociation constant (pKa) at 25 degrees Celsius is 4.85, classifying hexanoic acid as a weak acid [37]. The Henry's law constant ranges from 1200 to 1400 moles per kilogram per bar, indicating moderate volatility from aqueous solutions [14].
Physical solubility parameters include a dielectric constant of 2.6 to 2.63, reflecting low polarity [37] [42]. The dipole moment measures 1.13 Debye units, consistent with the polar carboxyl group influence [42]. Surface tension at 293.15 Kelvin is 27.98 millinewtons per meter, indicating moderate surface activity [37].
Distribution studies in ternary systems with octanol and water reveal complex partitioning behavior influenced by hydrogen bonding and molecular association [39]. The partition behavior varies with concentration and temperature, affecting extraction and separation processes [38] [39].
Solubility Parameter | Value | Reference |
---|---|---|
Water Solubility (g/100mL at 20°C) | 1.1 | [37] [40] |
Log P (octanol/water) | 1.88-1.92 | [37] [41] [42] |
pKa (at 25°C) | 4.85 | [37] |
Henry's Law Constant (mol/(kg·bar)) | 1200-1400 | [14] |
Dielectric Constant | 2.6-2.63 | [37] [42] |
Dipole Moment (Debye) | 1.13 | [42] |
Surface Tension (mN/m at 293.15K) | 27.98 | [37] |
Density (g/mL at 25°C) | 0.927-0.929 | [37] |
Corrosive;Acute Toxic